(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
(1R)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an azido group (-N₃) attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-chloro-7-methyl-1,2,3,4-tetrahydronaphthalene, reacts with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst.
Major Products
Reduction: 1-Amino-7-methyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Iminophosphorane derivatives.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
(1R)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, through click chemistry reactions.
Mechanism of Action
The mechanism of action of (1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene largely depends on the specific reaction it undergoes. For example:
Reduction: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Cycloaddition: The azido group reacts with alkynes to form triazoles, which are stable and can serve as linkers in bioconjugation and materials science.
Comparison with Similar Compounds
Similar Compounds
1-Azido-1,2,3,4-tetrahydronaphthalene: Lacks the methyl group at the 7-position.
1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but different stereochemistry.
Uniqueness
(1R)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific stereochemistry and the presence of both an azido group and a methyl group, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-6-9-3-2-4-11(13-14-12)10(9)7-8/h5-7,11H,2-4H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSJULZJSLFSKN-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N=[N+]=[N-])C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@H]2N=[N+]=[N-])C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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